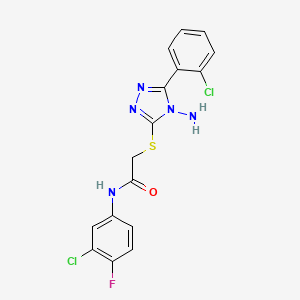

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and an amino group at position 3. The acetamide moiety is functionalized with a 3-chloro-4-fluorophenyl group, enhancing its electronic and steric profile.

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FN5OS/c17-11-4-2-1-3-10(11)15-22-23-16(24(15)20)26-8-14(25)21-9-5-6-13(19)12(18)7-9/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURMCVUFZZVNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the halogen atoms is replaced by another nucleophile. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the halogenated phenyl groups play a crucial role in its binding to target proteins or enzymes. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole-Acetamide Derivatives

Notes: *Calculated based on molecular formulas.

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chlorophenyl (ortho-Cl) and 3-chloro-4-fluorophenyl groups enhance electrophilicity and lipophilicity compared to analogs with ethoxy () or phenoxy () groups. These features may improve membrane permeability and target binding.

- In contrast, the target’s 3-chloro-4-fluorophenyl group balances steric hindrance and polarity.

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., ’s ethoxy) but lower than highly halogenated derivatives (e.g., ).

- Solubility: The amino group on the triazole may improve aqueous solubility relative to methyl or ethyl substituents ().

Structure-Activity Relationships (SAR)

- Triazole Substituents: Amino groups at position 4 (target, ) are critical for hydrogen bonding, while aryl groups at position 5 modulate steric and electronic effects. Ortho-chloro (target) may enhance binding specificity compared to para-chloro ().

- Acetamide Substituents : Meta/para-halogenation (target) improves receptor affinity over alkyl or alkoxy groups (). Fluorine’s electronegativity may further optimize pharmacokinetics .

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structure includes a triazole ring, an amino group, and chlorinated phenyl groups which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClF N5OS |

| Molecular Weight | 373.86 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The triazole moiety can inhibit enzymes involved in nucleic acid synthesis and metabolic pathways. The presence of the chlorophenyl groups enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.

- Antimicrobial Activity : Triazole derivatives are widely studied for their antimicrobial properties. They disrupt cell wall synthesis in bacteria and fungi by inhibiting specific enzymes.

- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Research Findings

Recent studies have evaluated the biological activities of various triazole derivatives, including this compound. Here are key findings from the literature:

Antimicrobial Activity

In vitro studies have demonstrated that triazole compounds exhibit significant antibacterial and antifungal activity. For instance:

- Gram-positive Bacteria : The compound showed moderate activity against Staphylococcus aureus.

- Gram-negative Bacteria : Higher efficacy was noted against Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 19 | 125 |

| Escherichia coli | 22 | 62.5 |

| Pseudomonas aeruginosa | 20 | 125 |

Anticancer Activity

Research has indicated that compounds similar to this triazole derivative can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves:

- Induction of apoptosis

- Cell cycle arrest at G2/M phase

Case Studies

- Study on Antimicrobial Efficacy : A comparative study tested various triazole derivatives against multiple bacterial strains. The results indicated that those with similar structural features to our compound exhibited significant antimicrobial properties, especially against Gram-negative bacteria .

- Anticancer Activity Analysis : In a study focusing on triazole derivatives as anticancer agents, compounds were tested on HeLa cells showing IC50 values ranging from 10 to 50 µM, indicating promising potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.